6-Hydroxy-3-pyridazinecarboxylic acid monohydrate
Overview
Description
6-Hydroxy-3-pyridazinecarboxylic acid is a carboxylic acid derivative . It can be used as an intermediate in organic synthesis . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate is C5H4N2O3.H2O . The InChI code is 1S/C5H4N2O3.H2O/c8-4-2-1-3 (5 (9)10)6-7-4;/h1-2H, (H,7,8) (H,9,10);1H2 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 158.11 . The storage temperature should be at room temperature, and the container should be kept tightly closed .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of compounds involving 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate are of significant interest. For example, the reaction of 1-benzoyl-6-hydroxy-6-phenylfulvene with thallous ethoxide leads to the formation of complex compounds, demonstrating the reactivity of related hydroxypyridazines in organometallic chemistry (Wallace, Selegue, & Carrillo, 1998).
Molecular Structure Analysis
- Detailed analysis of the molecular structures involving this compound is common. For instance, the crystal structure of pyridazine-3,6-dicarboxylic acid monohydrate has been examined, revealing insights into the spatial arrangement and hydrogen bonding of the molecule (Starosta & Leciejewicz, 2004).
Bioactive Compounds Synthesis
- The compound serves as a precursor in the synthesis of bioactive compounds. For instance, the reaction of 3-hydroxypyrazoles with hydrazine hydrate leads to the creation of various bioactive pyridazine derivatives, demonstrating the compound's role in medicinal chemistry (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
Novel Compounds Development
- Research into the development of novel compounds utilizing this chemical is ongoing. An example is the isolation of unique glycopeptides from marine sponge-derived Streptomyces sp., indicating the compound's potential in developing new pharmacologically active substances (Zhao, Xia, Liu, Cui, Fu, & Zhu, 2022).
Tautomerism Studies
- There's interest in studying the tautomerism and stability of hydroxy-pyridazines, including those related to this compound. Such studies enhance the understanding of these compounds' chemical behavior and potential applications (Greenwood, Capper, Allan, & Johnston, 1997).
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
6-oxo-1H-pyridazine-3-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.H2O/c8-4-2-1-3(5(9)10)6-7-4;/h1-2H,(H,7,8)(H,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCBVXKRERSHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379151 | |
Record name | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-80-5 | |
Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxypyridazine-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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